molecular formula C28H34ClNO2 B13739516 1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride CAS No. 1820-38-8

1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride

Cat. No.: B13739516
CAS No.: 1820-38-8
M. Wt: 452.0 g/mol
InChI Key: YVIIPDICXGNPKN-UHFFFAOYSA-N
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Description

1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and diverse reactivity, making it a valuable subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common route involves the hydrogenation of naphthalene to produce tetralin, which is then oxidized to 1-tetralone. The 1-tetralone undergoes further reactions to introduce the diethylaminoethoxy and phenyl groups, followed by hydrochloride salt formation.

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation and oxidation processes, utilizing catalysts such as palladium or rhodium to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and solvent choice, to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, resulting in the formation of reduced naphthol derivatives.

    Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced into the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium or rhodium catalysts.

    Substitution Reagents: Halogens, nitro compounds.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral probe to study enzyme-substrate interactions and as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its role in enzyme inhibition and as a substrate for various biochemical reactions.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development and pharmacological studies.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It acts as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. The diethylaminoethoxy group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthol: A simpler analog with a hydroxyl group on the naphthalene ring, known for its use in dye production and as a precursor for other chemicals.

    2-Naphthol: An isomer of 1-naphthol with the hydroxyl group at a different position, also used in dye production and chemical synthesis.

    Tetralin: A hydrogenated derivative of naphthalene, used as a solvent and in the production of other chemicals.

Uniqueness

1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride is unique due to its complex structure, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

1820-38-8

Molecular Formula

C28H34ClNO2

Molecular Weight

452.0 g/mol

IUPAC Name

diethyl-[2-[4-(1-hydroxy-2-phenyl-3,4-dihydro-2H-naphthalen-1-yl)phenoxy]ethyl]azanium;chloride

InChI

InChI=1S/C28H33NO2.ClH/c1-3-29(4-2)20-21-31-25-17-15-24(16-18-25)28(30)26-13-9-8-12-23(26)14-19-27(28)22-10-6-5-7-11-22;/h5-13,15-18,27,30H,3-4,14,19-21H2,1-2H3;1H

InChI Key

YVIIPDICXGNPKN-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC1=CC=C(C=C1)C2(C(CCC3=CC=CC=C32)C4=CC=CC=C4)O.[Cl-]

Origin of Product

United States

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